3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid
Description
3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is a benzofuran derivative characterized by a carboxylic acid group at position 2 and a thiophen-2-ylsulfanyl methyl substituent at position 3 of the benzofuran core. Its molecular formula is C₁₄H₁₀O₃S₂ (molecular weight: 290.35 g/mol).
Such reactions typically proceed under mild heating (50–75°C) in polar solvents like ethanol or acetic acid, with yields ranging from 50% to 80% depending on substituent reactivity .
Properties
IUPAC Name |
3-(thiophen-2-ylsulfanylmethyl)-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3S2/c15-14(16)13-10(8-19-12-6-3-7-18-12)9-4-1-2-5-11(9)17-13/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLMCFVWCCVDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its molecular characteristics, biological effects, and potential therapeutic applications based on recent studies.
Molecular Characteristics
- Molecular Formula : C14H10O3S2
- Molecular Weight : 290.4 g/mol
- CAS Number : 1039891-26-3
The compound features a thiophene ring and a benzofuran moiety, which are known to contribute to various pharmacological properties. The presence of sulfur in the thiophene structure enhances its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has shown promising results against various cancer cell lines, including:
These values suggest potent cytotoxicity, indicating that the compound may interfere with cancer cell proliferation.
Antiviral Activity
The compound has also demonstrated antiviral properties. In a study focusing on its effects against tobacco mosaic virus (TMV), it exhibited:
| Activity Type | Percentage (%) | Concentration (µg/mL) | Reference |
|---|---|---|---|
| Curative Rate | 54.1 | 500 | |
| Inactivation Rate | 90.3 | 500 | |
| Protection Rate | 52.8 | 500 |
These results highlight the potential of this compound as a plant elicitor and antiviral agent.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Key Enzymes : The presence of thiophene may allow for interaction with specific enzymes involved in cancer progression.
- Induction of Apoptosis : Evidence suggests that compounds with similar structures can induce apoptotic pathways in cancer cells.
- Interference with Viral Replication : The structural motifs may disrupt viral entry or replication processes.
Case Studies
Several case studies have documented the effects of related compounds, reinforcing the potential therapeutic applications of this class of molecules:
- Anticancer Studies : A study reported that derivatives of benzofuran exhibited significant anticancer properties through apoptosis induction in various cancer cell lines.
- Antiviral Research : Research on thiophene derivatives has shown promising antiviral activity against several viruses, indicating a potential pathway for further exploration with this compound.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and biological activities of closely related compounds:
Key Observations
Impact of Sulfur-Containing Groups: The thiophen-2-ylsulfanyl group in the target compound provides aromaticity and moderate lipophilicity, which may improve membrane permeability compared to non-sulfur analogs like benzofuran-2-carboxylic acid .
Electronic Effects: The 2-fluorophenylsulfanyl derivative ( ) introduces electron-withdrawing fluorine, which may stabilize charge-transfer interactions and resist oxidative metabolism compared to the thiophene analog .
Thiophene-containing derivatives are hypothesized to exhibit broader-spectrum activity due to the heteroaromatic ring’s ability to engage in π-stacking with microbial protein targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
